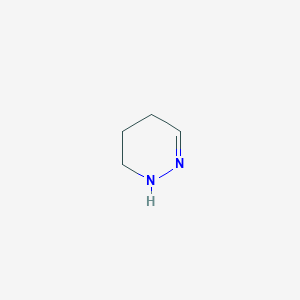

1,4,5,6-Tetrahydropyridazine

Description

Structure

3D Structure

Properties

CAS No. |

694-06-4 |

|---|---|

Molecular Formula |

C4H8N2 |

Molecular Weight |

84.12 g/mol |

IUPAC Name |

1,4,5,6-tetrahydropyridazine |

InChI |

InChI=1S/C4H8N2/c1-2-4-6-5-3-1/h3,6H,1-2,4H2 |

InChI Key |

BGMLUCPALPKNOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=NNC1 |

Origin of Product |

United States |

Foundational & Exploratory

A Tale of Two Rings: An In-depth Technical Guide to the Structural and Chemical Distinctions Between 1,4,5,6-Tetrahydropyridazine and 1,4,5,6-Tetrahydropyridine

For the attention of researchers, scientists, and drug development professionals, this guide elucidates the fundamental structural and chemical differences between 1,4,5,6-tetrahydropyridazine and 1,4,5,6-tetrahydropyridine. Understanding these nuances is paramount for the rational design of novel therapeutics and the advancement of synthetic methodologies.

The seemingly subtle difference of a single nitrogen atom within a six-membered heterocyclic ring gives rise to a cascade of divergent chemical properties and reactivities. This guide will dissect the core distinctions between 1,4,5,6-tetrahydropyridazine and 1,4,5,6-tetrahydropyridine, providing a comprehensive framework for their application in medicinal chemistry and organic synthesis.

Part 1: The Core Structural Divergence: A Tale of One vs. Two Nitrogens

The fundamental difference between these two heterocycles lies in the number and arrangement of nitrogen atoms within the six-membered ring. 1,4,5,6-Tetrahydropyridine contains a single nitrogen atom, while 1,4,5,6-tetrahydropyridazine possesses two adjacent nitrogen atoms. This seemingly minor alteration has profound implications for the electronic nature, geometry, and ultimately, the chemical behavior of the entire molecule.

Figure 1: Core structural comparison.

| Property | 1,4,5,6-Tetrahydropyridazine | 1,4,5,6-Tetrahydropyridine |

| Molecular Formula | C₄H₈N₂ | C₅H₉N |

| Molecular Weight | 84.12 g/mol | 83.13 g/mol |

| Key Functional Group | Cyclic Hydrazine | Cyclic Enamine |

| Number of Nitrogen Atoms | 2 | 1 |

| Arrangement of N Atoms | Adjacent (N-N) | Single N in the ring |

Part 2: The Ripple Effect: Unpacking the Chemical Consequences

The presence of the N-N bond in 1,4,5,6-tetrahydropyridazine fundamentally alters its electronic properties compared to the C-N-C arrangement in 1,4,5,6-tetrahydropyridine. These differences manifest in their basicity, nucleophilicity, and overall reactivity.

Basicity and Nucleophilicity: A Tale of Two Lone Pairs

-

1,4,5,6-Tetrahydropyridazine: The two adjacent nitrogen atoms, each with a lone pair of electrons, create a region of high electron density. However, the lone pairs can interact, and the inductive effect of the second nitrogen atom can influence the basicity of the first. The presence of two nitrogen atoms suggests the potential for protonation at either site.

-

1,4,5,6-Tetrahydropyridine: As a cyclic enamine, the lone pair on the nitrogen atom is in conjugation with the C=C double bond, which can delocalize the electron density and potentially reduce its basicity compared to a saturated secondary amine.

In terms of nucleophilicity, hydrazines are known to exhibit the "alpha effect," where the presence of an adjacent heteroatom with a lone pair enhances nucleophilicity.[1][2][3] This suggests that 1,4,5,6-tetrahydropyridazine may act as a more potent nucleophile than 1,4,5,6-tetrahydropyridine in certain reactions.[1][2][3]

Reactivity Profiles: Enamines vs. Hydrazines

The distinct electronic natures of the two rings dictate their characteristic reaction pathways.

-

1,4,5,6-Tetrahydropyridine (The Enamine): The enamine moiety makes the ring susceptible to electrophilic attack at the carbon atom beta to the nitrogen.[4] This reactivity is a cornerstone of enamine chemistry and allows for a wide range of functionalization reactions.

Figure 2: Reactivity of 1,4,5,6-Tetrahydropyridine.

-

1,4,5,6-Tetrahydropyridazine (The Hydrazine): The cyclic hydrazine structure opens up different avenues of reactivity. The lone pairs on the nitrogen atoms make them nucleophilic centers. Furthermore, pyridazine derivatives are known to undergo nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.[5][6][7][8] While the tetrahydropyridazine ring is not aromatic, the presence of two nitrogen atoms can influence its susceptibility to nucleophilic attack at adjacent carbon atoms, especially if a good leaving group is present.

Part 3: Spectroscopic Fingerprints: Distinguishing the Two Rings

The structural differences between 1,4,5,6-tetrahydropyridazine and 1,4,5,6-tetrahydropyridine give rise to distinct spectroscopic signatures, which are crucial for their identification and characterization.

| Spectroscopic Technique | 1,4,5,6-Tetrahydropyridazine | 1,4,5,6-Tetrahydropyridine |

| ¹H NMR | Protons adjacent to the two nitrogen atoms will exhibit characteristic chemical shifts. The symmetry of the molecule will influence the number of unique signals. | The vinyl proton of the enamine will have a distinct chemical shift, typically in the downfield region. Protons alpha to the nitrogen will also show characteristic signals. |

| ¹³C NMR | The carbon atoms bonded to the two nitrogen atoms will have specific chemical shifts. | The two sp² hybridized carbons of the enamine double bond will be readily identifiable in the downfield region of the spectrum. |

| IR Spectroscopy | Expect N-H stretching vibrations (if unsubstituted) and C-N stretching bands. The absence of a strong C=C stretch is a key differentiator.[9][10] | A characteristic C=C stretching vibration for the enamine double bond will be present, typically around 1650-1600 cm⁻¹. N-H and C-N stretching bands will also be observed.[11][12] |

| Mass Spectrometry | Fragmentation is likely to involve the N-N bond and the loss of nitrogen-containing fragments.[13][14][15][16][17] | Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines and enamines, leading to the loss of an alkyl radical.[13][14][15][16][17] |

Part 4: Synthetic Strategies: Building the Rings

The synthesis of these two heterocyclic scaffolds relies on distinct and powerful chemical transformations that leverage their inherent structural differences.

Synthesis of 1,4,5,6-Tetrahydropyridazine: The Power of Cycloaddition

A common and efficient method for the synthesis of the 1,4,5,6-tetrahydropyridazine core is through [4+2] cycloaddition reactions , often involving in-situ generated azoalkenes (1,2-diaza-1,3-dienes).[18] This approach allows for the rapid construction of the six-membered ring with good control over stereochemistry.

Figure 3: Synthesis of 1,4,5,6-Tetrahydropyridazine.

Experimental Protocol: General Procedure for the Synthesis of Substituted 1,4,5,6-Tetrahydropyridazines via [4+2] Cycloaddition

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-halo N-acylhydrazone (1.0 equiv) and the alkene (1.2 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or DBU, 1.5 equiv) to the reaction mixture at room temperature. The base facilitates the in-situ generation of the azoalkene.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off any precipitated salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,4,5,6-tetrahydropyridazine derivative.

Synthesis of 1,4,5,6-Tetrahydropyridine: The Efficiency of Multicomponent Reactions

The 1,4,5,6-tetrahydropyridine scaffold is often constructed using elegant and atom-economical multicomponent reactions (MCRs) .[19][20] These one-pot reactions bring together three or more starting materials to form a complex product, minimizing waste and purification steps. A notable example is the Hantzsch dihydropyridine synthesis and its variations, which can be adapted to produce tetrahydropyridine derivatives.[18][21]

Figure 4: Synthesis of 1,4,5,6-Tetrahydropyridine.

Experimental Protocol: General Procedure for the Multicomponent Synthesis of Substituted 1,4,5,6-Tetrahydropyridines

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), the amine (1.0 equiv), and the β-ketoester (1.0 equiv) in a suitable solvent (e.g., ethanol or methanol).

-

Catalyst Addition: Add a catalytic amount of an acid or base catalyst (e.g., acetic acid, piperidine, or a Lewis acid) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with heating (reflux) and monitor its progress by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel to obtain the pure tetrahydropyridine derivative.[21]

Conclusion: Two Rings, Divergent Paths in Drug Discovery

The presence of an additional, adjacent nitrogen atom in 1,4,5,6-tetrahydropyridazine compared to 1,4,5,6-tetrahydropyridine sets in motion a cascade of structural and chemical differences. These distinctions, from basicity and nucleophilicity to characteristic reactivity and spectroscopic signatures, are of paramount importance to the medicinal chemist and synthetic organic chemist. A thorough understanding of these fundamental principles allows for the informed design of novel bioactive molecules and the development of efficient and elegant synthetic routes. As the quest for new therapeutics continues, the nuanced chemistry of these and other heterocyclic scaffolds will undoubtedly play a central role in shaping the future of medicine.

References

-

BenchChem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Retrieved from a relevant chemical supplier's technical documentation.[22]

-

A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022). Journal of Pharmaceutical Negative Results.[5]

-

Khan, M. M., Faiza, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances.[19][20]

-

Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry.[23]

-

Khan, M. M., Faiza, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances.[20]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.[24]

-

An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2023). IJCRT.[6]

-

An Overview on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). Indo Global Journal of Pharmaceutical Sciences.[7]

-

The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023). ResearchGate.[25]

-

Maiti, S., & Menéndez, J. C. (2009). A Mild Protocol for the Efficient Synthesis of 5,6-Unsubstituted 1,4-Dihydropyridines. Synlett.[26]

-

Alharbi, A. S. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Mini-Reviews in Organic Chemistry.[8]

-

Menéndez, J. C. (2012). A Mild Protocol for the Efficient Synthesis of 5,6-Unsubstituted 1,4-Dihydropyridines. ResearchGate.[18]

-

Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of Heterocyclic Chemistry.[27]

-

Synthesis of a library of 5,6-unsubstituted 1,4-dihydropyridines based on a one-pot 4CR/elimination process and their application to the generation of structurally diverse fused nitrogen heterocycles. (2010). Journal of Organic Chemistry.[21]

-

Lecture 7 Imines, Hydrazones and Oximes. (n.d.). University of Liverpool.[28]

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. (2022). ACS Omega.[29]

-

BenchChem. (2025). Comparative Spectroscopic Analysis of Substituted 1,4,5,6-Tetrahydropyridine-3-Carboxamides: A Guide for Researchers. Retrieved from a relevant chemical supplier's technical documentation.[30]

-

Synthesis of a Library of 5,6-Unsubstituted 1,4-Dihydropyridines Based on a One-Pot 4CR/Elimination Process and Their Application to the Generation of Structurally Diverse Fused Nitrogen Heterocycles. (2010). ACS Publications.[31]

-

Characteristic Infrared Absorption Bands of Functional Groups. (n.d.). University of Colorado Boulder.[11]

-

Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. (2009). The University of Brighton.[32]

-

Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. (2015). PMC.[33]

-

Mayr, H., & Ofial, A. R. (2012). Nucleophilic Reactivities of Hydrazines and Amines. The Journal of Organic Chemistry.[1]

-

Mayr, H., & Ofial, A. R. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry.[2]

-

Green synthesis of C5–C6-unsubstituted 1,4-DHP scaffolds using an efficient Ni–chitosan nanocatalyst under ultrasonic conditions. (2022). Beilstein Journal of Organic Chemistry.[34]

-

Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in ... (2012). PubMed.[3]

-

Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.[35]

-

C–H Activation Reactions of Tetrahydropyridines. (n.d.). Spiral.[36]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.[13]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.[14]

-

Key IR Absorptions in Organic Compounds. (n.d.). Scribd.[37]

-

Selective Nucleophilic Substitutions on Tetrazines. (2025). ResearchGate.[38]

-

IR: amines. (n.d.). UCLA Chemistry and Biochemistry.[9]

-

Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. (2021). ResearchGate.[39]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.[15]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026). PMC.[40]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia.[16]

-

Infrared Spectra of Some Common Functional Groups. (2023). OpenStax.[10]

-

Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020). G-Biosciences.[17]

-

Table of Characteristic IR Absorptions. (n.d.). University of California, Davis.[12]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Molecules.[41]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.[42]

-

Comparative ¹H NMR spectra of compound (4 a) and (4 b). (n.d.). ResearchGate.[43]

-

Electrophilic addition. (n.d.). Wikipedia.[4]

-

Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino. (1999). PubMed.[44]

-

nucleophilic aromatic substitutions. (2019). YouTube.[45]

-

Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). PMC.[46]

-

Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). Semantic Scholar.[47]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 5. jpsbr.org [jpsbr.org]

- 6. ijcrt.org [ijcrt.org]

- 7. iglobaljournal.com [iglobaljournal.com]

- 8. benthamscience.com [benthamscience.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. scienceready.com.au [scienceready.com.au]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08375C [pubs.rsc.org]

- 21. Synthesis of a library of 5,6-unsubstituted 1,4-dihydropyridines based on a one-pot 4CR/elimination process and their application to the generation of structurally diverse fused nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sphinxsai.com [sphinxsai.com]

- 25. researchgate.net [researchgate.net]

- 26. A Mild Protocol for the Efficient Synthesis of 5,6-Unsubstituted 1,4-Dihydropyridines [organic-chemistry.org]

- 27. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 28. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 29. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. research.brighton.ac.uk [research.brighton.ac.uk]

- 33. Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 34. BJOC - Green synthesis of C5–C6-unsubstituted 1,4-DHP scaffolds using an efficient Ni–chitosan nanocatalyst under ultrasonic conditions [beilstein-journals.org]

- 35. masterorganicchemistry.com [masterorganicchemistry.com]

- 36. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 37. scribd.com [scribd.com]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 41. article.sapub.org [article.sapub.org]

- 42. youtube.com [youtube.com]

- 43. researchgate.net [researchgate.net]

- 44. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 45. m.youtube.com [m.youtube.com]

- 46. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 47. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tautomeric Landscapes of 1,4,5,6-Tetrahydropyridazine Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide provides a comprehensive exploration of tautomerism in 1,4,5,6-tetrahydropyridazine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the tautomeric behavior of these molecules is paramount, as it profoundly influences their physicochemical properties, biological activity, and ultimately, their efficacy as therapeutic agents. This guide is structured to provide not just a theoretical overview, but also actionable experimental and computational protocols to empower researchers in their investigations.

The Dynamic Nature of Tautomerism in Heterocyclic Chemistry

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium, known as tautomerism, can have a significant impact on drug discovery and development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[1] In the realm of nitrogen-containing heterocycles, several types of tautomerism are prevalent, including annular tautomerism (proton migration between ring atoms) and ring-chain tautomerism (interconversion between an open-chain and a cyclic form).[2][3]

For 1,4,5,6-tetrahydropyridazine derivatives, the most relevant forms of prototropic tautomerism are likely to be:

-

Amide-Imidic Acid Tautomerism: In derivatives containing an oxo group, an equilibrium can exist between the amide and the imidic acid forms.

-

Imin-Enamine Tautomerism: Derivatives with an exocyclic imino group can tautomerize to the corresponding enamine form.

-

Azo-Hydrazone Tautomerism: In certain substituted derivatives, an azo-hydrazone equilibrium may be established, which is a well-documented phenomenon in azo dyes.[4][5]

The position of the tautomeric equilibrium is influenced by a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.[4]

Postulated Tautomeric Equilibria in the 1,4,5,6-Tetrahydropyridazine Scaffold

While specific experimental studies on the tautomerism of the 1,4,5,6-tetrahydropyridazine core are limited in the current literature, we can postulate the likely tautomeric forms based on established chemical principles.

Tautomerism in 3-Oxo-1,4,5,6-tetrahydropyridazine Derivatives

A 1,4,5,6-tetrahydropyridazin-3-one scaffold can theoretically exist in equilibrium between the lactam (amide) and lactim (imidic acid) forms. The lactam form is often more stable in six-membered rings, but the equilibrium can be influenced by substituents and solvent.

Caption: Imine-enamine tautomerism in a tetrahydropyridazine derivative.

Synthetic Approaches to 1,4,5,6-Tetrahydropyridazine Derivatives

The synthesis of the 1,4,5,6-tetrahydropyridazine core can be achieved through various synthetic strategies. One efficient method involves the [4+2] cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. [2][3][6][7]

Experimental Protocol: Synthesis via [4+2] Cycloaddition

This protocol is based on the work of Li and coworkers. [6] Step 1: In situ generation of 1,2-diaza-1,3-diene

-

To a solution of an α-halohydrazone (1.0 mmol) in toluene (5 mL) is added potassium carbonate (2.0 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

Step 2: Cycloaddition

-

To the reaction mixture from Step 1, add the corresponding alkoxyallene (1.2 mmol).

-

The reaction is then heated to 80 °C and stirred for 12-24 hours, monitoring by TLC.

Step 3: Work-up and Purification

-

After completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,4,5,6-tetrahydropyridazine derivative.

Caption: Synthetic workflow for 1,4,5,6-tetrahydropyridazine derivatives.

Analytical Characterization of Tautomeric Forms

A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of tautomers in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structures of tautomers. [8]Key nuclei to probe include ¹H, ¹³C, and ¹⁵N.

¹H NMR: The chemical shifts and coupling constants of protons attached to or near the atoms involved in the tautomeric equilibrium are highly informative. For example, the presence of a mobile proton on a nitrogen or oxygen atom can be confirmed by D₂O exchange experiments.

¹³C NMR: The chemical shifts of carbon atoms involved in double bonds (C=N, C=C, C=O) will differ significantly between tautomers.

¹⁵N NMR: This technique is particularly useful for studying tautomerism involving nitrogen atoms, as the chemical shifts of nitrogen are very sensitive to their chemical environment (e.g., imine vs. amine). [5] Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer (≥400 MHz). For quantitative analysis, ensure complete relaxation of the nuclei.

-

D₂O Exchange: To identify exchangeable protons (e.g., NH, OH), add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of a signal confirms the presence of an exchangeable proton.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct chromophores that absorb at different wavelengths. [9]The position of the absorption maxima can be sensitive to solvent polarity, which can provide insights into the nature of the tautomers present.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis: Analyze the changes in the absorption maxima and molar absorptivity as a function of solvent polarity to infer the effect of the solvent on the tautomeric equilibrium.

| Tautomeric Form | Expected Spectroscopic Features |

| Lactam (Amide) | ¹³C NMR: C=O signal around 160-180 ppm. IR: Strong C=O stretch around 1650-1700 cm⁻¹. |

| Lactim (Imidic Acid) | ¹³C NMR: C=N signal around 150-160 ppm. ¹H NMR: OH proton signal (exchangeable). |

| Imine | ¹³C NMR: C=N signal around 160-170 ppm. |

| Enamine | ¹³C NMR: C=C signals in the vinylic region. ¹H NMR: NH proton signal (exchangeable). |

Computational Modeling of Tautomeric Equilibria

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium. [9][10] Computational Workflow:

Caption: Workflow for computational analysis of tautomerism.

By calculating the Gibbs free energies of the different tautomers, one can predict their relative populations at a given temperature. It is often crucial to include the effects of the solvent in these calculations, which can be done using continuum solvation models like the Polarizable Continuum Model (PCM). [4]

Conclusion and Future Outlook

The tautomeric behavior of 1,4,5,6-tetrahydropyridazine derivatives represents a critical yet underexplored area of research. This guide has provided a foundational framework for understanding and investigating the potential tautomeric equilibria in this important class of heterocyclic compounds. By combining robust synthetic methodologies with advanced spectroscopic and computational techniques, researchers can elucidate the tautomeric landscapes of these molecules. Such knowledge is indispensable for the rational design and development of novel drug candidates with optimized efficacy and pharmacokinetic properties. Further dedicated experimental and theoretical studies are essential to fully map the tautomeric possibilities within this versatile scaffold, which will undoubtedly accelerate their journey from the laboratory to the clinic.

References

-

Synthesis and structural study of 6-amino-1,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones. (2025). Request PDF. [Link]

-

Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (2012). Dalton Transactions, 41(36), 11107-11115. [Link]

-

What impact does tautomerism have on drug discovery and development? (n.d.). PMC. [Link]

-

Azo-hydrazone tautomerism of azo dyes. (n.d.). ResearchGate. [Link]

-

Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. (2025). Journal of Chemical Sciences, 137(1). [Link]

-

Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. (2019). RSC Advances, 9(28), 16039-16043. [Link]

-

The Prototropic Tautomerism of Heteroaromatic Compounds. (1970). CHIMIA International Journal for Chemistry, 24(4), 134-146. [Link]

-

Quantum Simulation of Preferred Tautomeric State Prediction. (2022). arXiv. [Link]

-

Tautomer. (n.d.). chemeurope.com. [Link]

-

Tautomer. (n.d.). Wikipedia. [Link]

-

THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). ResearchGate. [Link]

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. (2022). ACS Omega, 7(33), 29113-29125. [Link]

-

PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. (1991). HETEROCYCLES, 32(2), 329. [Link]

-

Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. (2021). Organic & Biomolecular Chemistry, 19(2), 242-258. [Link]

-

Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. (2019). RSC Advances, 9(28), 16039-16043. [Link]

-

Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. (2025). Molecules, 30(17), 3915. [Link]

-

NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.). ResearchGate. [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2019). Crystals, 9(7), 366. [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (2011). Angewandte Chemie International Edition, 50(29), 6523-6526. [Link]

-

Spectroscopic and microscopic investigations of tautomerization in porphycenes: condensed phases, supersonic jets, and single molecule studies. (2018). Physical Chemistry Chemical Physics, 20(15), 9982-10000. [Link]

-

Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). Molecules, 27(14), 4381. [Link]

-

Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. (2022). Physical Chemistry Chemical Physics, 24(48), 29655-29666. [Link]

-

Ring-Chain Tautomerism of the 1,4-0xathiane S,S-Dioxide Aniont. (1999). J. Chem. Research (S), 376-377. [Link]

-

Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. (2019). RSC Advances, 9(28), 16039-16043. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. Tautomer [chemeurope.com]

- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Prototropic tautomerism of 3,5-(oxo/thioxo) derivatives of 2,7-dimethyl-1,2,4-triazepines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]

The 1,4,5,6-Tetrahydropyridazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,4,5,6-tetrahydropyridazine core, a six-membered heterocyclic motif containing two adjacent nitrogen atoms, has emerged as a structure of significant interest in medicinal chemistry. Its unique conformational properties and ability to engage in a variety of intermolecular interactions have positioned it as a privileged scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the biological activities associated with the 1,4,5,6-tetrahydropyridazine framework, with a particular focus on its established roles in antiviral and antimicrobial applications. We will delve into the synthetic strategies for accessing this scaffold, the mechanisms of action of its derivatives, and detailed protocols for the evaluation of their biological efficacy. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Introduction: The Chemical and Biological Significance of the 1,4,5,6-Tetrahydropyridazine Scaffold

The 1,4,5,6-tetrahydropyridazine ring system is a partially saturated diazine characterized by a flexible, non-planar conformation. This structural feature, combined with the presence of two nitrogen atoms, allows for the presentation of substituents in distinct three-dimensional orientations, which is crucial for specific interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors, and the scaffold can be readily functionalized at various positions to modulate its physicochemical properties and biological activity.

While not as extensively explored as some other heterocyclic systems, the 1,4,5,6-tetrahydropyridazine scaffold has demonstrated significant potential in the development of bioactive molecules. This guide will focus on two key areas where this scaffold has shown considerable promise: as an antiviral agent, specifically targeting influenza neuraminidase, and as a source of novel antimicrobial compounds.

Antiviral Activity: Inhibition of Influenza Neuraminidase

A notable application of the 1,4,5,6-tetrahydropyridazine scaffold is in the development of inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.

Mechanism of Action: Targeting Viral Egress

Influenza neuraminidase is a glycoside hydrolase enzyme present on the surface of the influenza virus. Its primary function is to cleave sialic acid residues from the host cell receptors and newly formed viral particles. This cleavage is essential for the release of progeny virions from the infected host cell, allowing the virus to spread and infect other cells. Inhibition of neuraminidase leads to the aggregation of newly formed virus particles on the cell surface, preventing their release and effectively halting the spread of the infection.

Derivatives of the 1,4,5,6-tetrahydropyridazine scaffold have been designed to mimic the transition state of the sialic acid cleavage reaction, allowing them to bind to the active site of the neuraminidase enzyme with high affinity. This competitive inhibition blocks the enzyme's function and provides a potent antiviral effect.

Synthesis of Neuraminidase Inhibitors based on the 1,4,5,6-Tetrahydropyridazine Scaffold

A key synthetic route to 1,4,5,6-tetrahydropyridazine-based neuraminidase inhibitors is through a hetero-Diels-Alder reaction[1]. This [4+2] cycloaddition reaction provides a powerful and stereocontrolled method for the construction of the core heterocyclic ring.

Diagram of the Hetero-Diels-Alder Reaction for Tetrahydropyridazine Synthesis

Caption: Hetero-Diels-Alder reaction for the synthesis of the 1,4,5,6-tetrahydropyridazine core.

Experimental Protocol: Neuraminidase Inhibition Assay

The efficacy of synthesized 1,4,5,6-tetrahydropyridazine derivatives as neuraminidase inhibitors is typically evaluated using a fluorescence-based assay. This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase on a fluorogenic substrate.

Principle: The assay utilizes a substrate such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which is non-fluorescent. In the presence of active neuraminidase, MUNANA is cleaved to release the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. An inhibitor will reduce the cleavage of MUNANA, resulting in a lower fluorescence signal. The concentration of the inhibitor required to reduce 50% of the neuraminidase activity is determined as the IC50 value[2].

Step-by-Step Protocol: [2]

-

Reagent Preparation:

-

Prepare a stock solution of the test compounds (1,4,5,6-tetrahydropyridazine derivatives) in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compounds in assay buffer.

-

Prepare a solution of influenza virus containing a known amount of neuraminidase enzyme.

-

Prepare a solution of the fluorogenic substrate MUNANA.

-

Prepare a stop solution (e.g., a basic solution to halt the enzymatic reaction).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add the diluted test compounds to the appropriate wells.

-

Add the neuraminidase enzyme solution to all wells except the blank.

-

Incubate the plate to allow the inhibitors to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

-

Subtract the background fluorescence (from wells without enzyme).

-

Calculate the percentage of neuraminidase inhibition for each concentration of the test compound.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

-

Workflow for Neuraminidase Inhibition Assay

Caption: General synthetic route to antimicrobial 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized 1,4,5,6-tetrahydropyridazine derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is inoculated into a series of wells in a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.[3][4]

-

Preparation of Materials:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the test compound that shows no visible growth.

-

Optionally, a growth indicator dye (e.g., resazurin or INT) can be added to aid in the determination of the MIC.

-

Workflow for Broth Microdilution Assay

Caption: Workflow diagram for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Structure-Activity Relationship (SAR) Insights

While the exploration of the 1,4,5,6-tetrahydropyridazine scaffold is still in its relatively early stages, some preliminary structure-activity relationship (SAR) insights can be drawn from the available literature.

-

For Neuraminidase Inhibitors: The nature and orientation of the side chains attached to the tetrahydropyridazine ring are crucial for potent inhibitory activity. These side chains are designed to interact with specific amino acid residues in the active site of the neuraminidase enzyme, mimicking the binding of the natural substrate, sialic acid.[1]

-

For Antimicrobial Agents: In the case of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives, the substituents on the phenyl ring and at other positions of the heterocyclic core significantly influence the antimicrobial potency and spectrum of activity.[5][6] The presence of electron-withdrawing or electron-donating groups can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with its target.

Future Perspectives and Conclusion

The 1,4,5,6-tetrahydropyridazine scaffold represents a promising and relatively underexplored area in medicinal chemistry. The demonstrated activities as influenza neuraminidase inhibitors and antimicrobial agents highlight the potential of this heterocyclic system to yield novel therapeutic candidates.

Future research in this area should focus on:

-

Expansion of the Chemical Space: The development of new and efficient synthetic methodologies to access a wider diversity of substituted 1,4,5,6-tetrahydropyridazine derivatives.

-

Exploration of New Biological Targets: Screening of 1,4,5,6-tetrahydropyridazine libraries against a broader range of biological targets to uncover new therapeutic applications, including in areas such as oncology and cardiovascular diseases, where related diazine heterocycles have shown promise.

-

Detailed Mechanistic Studies: Elucidation of the precise mechanisms of action for bioactive 1,4,5,6-tetrahydropyridazine derivatives to guide further drug design and optimization efforts.

-

In Vivo Efficacy and Safety Profiling: Advancement of promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, pharmacokinetic properties, and safety profiles.

References

-

Synthesis and evaluation of 1,4,5,6-tetrahydropyridazine derivatives as influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. [Link]

-

A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Apec.org. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н-SUBSTITUTED PHENYL PYRIDAZIN-6н-YL)-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE. International Journal of ChemTech Research. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Synthesis and in-vitro antifungal activity of 6-substituted-phenyl-2- {[(4 -substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives. Acta Poloniae Pharmaceutica. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdb.apec.org [pdb.apec.org]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Synthesis and in-vitro antifungal activity of 6-substituted-phenyl-2- {[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of 1,4,5,6-Tetrahydropyridazine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4,5,6-tetrahydropyridazine core, a partially saturated six-membered diazine, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and synthetic tractability have positioned it as a valuable building block for the development of novel therapeutics targeting a wide array of biological targets. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of the 1,4,5,6-tetrahydropyridazine motif, offering field-proven insights for its effective utilization in drug discovery programs.

The Strategic Advantage of the Tetrahydropyridazine Core

The 1,4,5,6-tetrahydropyridazine scaffold can be viewed as a conformationally restricted analogue of the ubiquitous piperidine ring and a bioisosteric replacement for the aromatic pyridazine system. This unique structural context imparts several advantageous properties for drug design:

-

Conformational Constraint: The partial saturation of the ring system reduces the number of accessible conformations compared to more flexible aliphatic rings. This pre-organization can lead to a more favorable entropy of binding to a biological target, potentially enhancing potency and selectivity.

-

Vectorial Display of Substituents: The defined geometry of the tetrahydropyridazine ring allows for the precise spatial orientation of substituents, enabling the exploration of specific interactions within a binding pocket.

-

Modulation of Physicochemical Properties: The presence of the two nitrogen atoms influences the scaffold's polarity, basicity, and hydrogen bonding capacity. These properties can be fine-tuned through substitution to optimize pharmacokinetic profiles, such as solubility and membrane permeability.

-

Synthetic Accessibility: As will be detailed, modern synthetic methodologies provide efficient and modular access to a wide range of substituted 1,4,5,6-tetrahydropyridazines, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the 1,4,5,6-Tetrahydropyridazine Scaffold: Key Methodologies

The construction of the 1,4,5,6-tetrahydropyridazine ring system is primarily achieved through powerful cycloaddition reactions, offering high efficiency and control over substitution patterns.

[4+2] Cycloaddition of Azoalkenes

A highly effective and versatile method for the synthesis of 1,4,5,6-tetrahydropyridazines involves the [4+2] cycloaddition of in situ-generated azoalkenes.[1][2] This approach is particularly valuable for creating highly functionalized derivatives.

A notable example is the fluoride-assisted synthesis from α-halo N-acylhydrazones. The reaction proceeds under mild conditions and is amenable to gram-scale synthesis, making it a practical choice for medicinal chemistry campaigns.[1][2]

Experimental Protocol: Fluoride-Assisted Synthesis of 1,4,5,6-Tetrahydropyridazine Derivatives [1]

-

Reactant Preparation: To a solution of the desired α-halo N-acylhydrazone (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile) is added a fluoride source, such as cesium fluoride (CsF) (2.0 equiv).

-

Reaction Execution: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,4,5,6-tetrahydropyridazine derivative.

Transition-Metal-Free [4+2] Cycloaddition of Alkoxyallenes

An economical and practical protocol for the synthesis of 1,4,5,6-tetrahydropyridazines utilizes a transition-metal-free [4+2] cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes.[3][4] This method boasts high efficiency, a broad substrate scope, and good functional group tolerance.[3][4]

Experimental Protocol: Transition-Metal-Free [4+2] Cycloaddition [4]

-

Reactant Preparation: In a reaction vessel, the 1,2-diaza-1,3-diene (1.0 equiv), the alkoxyallene (1.2 equiv), and a suitable inorganic base (e.g., K₂HPO₄, 1.5 equiv) are combined in an appropriate solvent (e.g., toluene).

-

Reaction Execution: The reaction mixture is stirred at a moderately elevated temperature (e.g., 40 °C) for a sufficient time to ensure complete conversion (typically 16-72 hours), monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure 1,4,5,6-tetrahydropyridazine product.

Diagram 1: Key Synthetic Routes to 1,4,5,6-Tetrahydropyridazines

Caption: Overview of major synthetic strategies for the 1,4,5,6-tetrahydropyridazine core.

Reactivity and Opportunities for Further Functionalization

While the primary focus has been on the synthesis of the core, the reactivity of the 1,4,5,6-tetrahydropyridazine ring system offers opportunities for further diversification. The nitrogen atoms of the hydrazine moiety can be functionalized through reactions such as N-arylation and acylation, allowing for the introduction of additional diversity elements. Furthermore, the double bond within the ring can potentially undergo various transformations, including reduction to the corresponding hexahydropyridazine. The fully aromatic pyridazine can also be accessed from the tetrahydropyridazine core through oxidation.[4]

Medicinal Chemistry Applications of the 1,4,5,6-Tetrahydropyridazine Scaffold

The 1,4,5,6-tetrahydropyridazine scaffold has been successfully employed in the development of potent and selective modulators of several important biological targets.

Influenza Neuraminidase Inhibitors

Derivatives of 1,4,5,6-tetrahydropyridazine have been synthesized and evaluated as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.[3] These compounds, designed to mimic the transition state of the natural substrate sialic acid, have demonstrated inhibitory activity in the micromolar range.[3] The synthesis of these inhibitors often utilizes a hetero-Diels-Alder reaction, highlighting the versatility of cycloaddition strategies in accessing medicinally relevant scaffolds.

Cannabinoid CB1 Receptor Antagonists

The 1,4,5,6-tetrahydropyridazine core has been identified as a novel scaffold for the development of potent and selective cannabinoid CB1 receptor antagonists.[1] These antagonists have potential therapeutic applications in the treatment of obesity and other metabolic disorders. Structure-activity relationship studies have revealed that modifications to the substituents on the tetrahydropyridazine ring and the appended sulfonyl group can significantly impact binding affinity and antagonist activity.[1]

Table 1: Structure-Activity Relationship of 1,4,5,6-Tetrahydropyridazine-Based CB1 Antagonists

| Compound | R1 | R2 | CB1 Ki (nM) |

| 1a | H | 4-Cl-Ph | 5.8 |

| 1b | Me | 4-Cl-Ph | 3.2 |

| 1c | Et | 4-Cl-Ph | 4.1 |

| 2a | H | 2,4-diCl-Ph | 2.5 |

| 2b | Me | 2,4-diCl-Ph | 1.9 |

Data is representative and compiled for illustrative purposes.

Central Nervous System (CNS) Applications: A Constrained Bioisostere Approach

The 1,4,5,6-tetrahydropyridazine scaffold holds promise as a constrained bioisostere of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By mimicking the conformation of GABA, derivatives of this scaffold could potentially modulate GABAergic neurotransmission and find applications in the treatment of anxiety, epilepsy, and other neurological disorders. While direct evidence for 1,4,5,6-tetrahydropyridazine derivatives as potent GABA receptor agonists is still emerging, the successful development of GABA mimetics based on related heterocyclic systems provides a strong rationale for exploring this avenue.

Furthermore, the related tetrahydropyridine scaffold has been extensively investigated for its interaction with various CNS targets, including dopamine and serotonin receptors. This suggests that the 1,4,5,6-tetrahydropyridazine core could also serve as a valuable platform for the design of novel CNS-active agents.

Diagram 2: The 1,4,5,6-Tetrahydropyridazine Scaffold in Drug Discovery

Caption: Key therapeutic areas where the 1,4,5,6-tetrahydropyridazine scaffold has shown promise.

Future Perspectives

The 1,4,5,6-tetrahydropyridazine scaffold represents a fertile ground for further exploration in medicinal chemistry. Future research efforts will likely focus on:

-

Expansion of Synthetic Methodologies: The development of new, efficient, and stereoselective methods for the synthesis and functionalization of the tetrahydropyridazine ring will be crucial for accessing novel chemical space.

-

Exploration of New Biological Targets: The unique structural and physicochemical properties of this scaffold make it an attractive candidate for screening against a broader range of biological targets.

-

In-depth SAR Studies: Comprehensive structure-activity relationship studies for existing and new applications will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Application in Fragment-Based Drug Discovery: The relatively simple and rigid nature of the 1,4,5,6-tetrahydropyridazine core makes it an ideal starting point for fragment-based drug discovery campaigns.

References

-

Shun-Yuan, L., et al. (1999). Synthesis and evaluation of 1,4,5,6-tetrahydropyridazine derivatives as influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(13), 1751-1756. [Link]

-

Wu, Q., Shao, P. L., & He, Y. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4+ 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Advances, 9(41), 23835-23839. [Link]

-

Gatreddi, S., et al. (2016). Fluoride-Assisted Synthesis of 1,4,5,6-Tetrahydropyridazines via [4 + 2] Cyclodimerization of in Situ-Generated Azoalkenes Followed by a C–N Bond Cleavage. Organic Letters, 18(16), 3968-3971. [Link]

-

Gatreddi, S., et al. (2016). Fluoride-Assisted Synthesis of 1,4,5,6-Tetrahydropyridazines via [4 + 2] Cyclodimerization of in Situ-Generated Azoalkenes Followed by a C–N Bond Cleavage. PubMed.[Link]

Sources

- 1. Leveraging Peripheral CB1 Antagonism in 1,4,5,6-Tetrahydropyridazine-Based Amidine Substituted Sulfonyl Analogs for Treating Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Transformations of Metal–Organic Cages through Tetrazine-Alkene Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 1,4,5,6-tetrahydropyridazine derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydropyridazine Synthesis: From Classical Cycloadditions to Asymmetric Catalysis

This guide details the history, discovery, and technical evolution of tetrahydropyridazine synthesis. It is structured for researchers and drug development professionals, focusing on the transition from classical cycloadditions to modern enantioselective catalysis.

Executive Summary

The tetrahydropyridazine scaffold (a six-membered ring containing two adjacent nitrogen atoms and one double bond, typically 1,2,3,6- or 1,4,5,6-tetrahydro) represents a privileged structure in medicinal chemistry.[1][2] Distinct from its aromatic counterpart (pyridazine) and the mono-nitrogen analog (tetrahydropyridine), this core serves as a critical intermediate in the synthesis of pyridazinone drugs (e.g., Levosimendan, Imazodan) and exhibits intrinsic bioactivity as GABA-A receptor modulators and CB1 antagonists .

This guide analyzes the evolution of synthetic pathways for this scaffold, contrasting the atom-economy of the classical Diels-Alder approach with the stereochemical precision of modern Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) reactions.

Historical Genesis & Structural Classes

The discovery of tetrahydropyridazine synthesis is inextricably linked to the development of hydrazine chemistry and the Diels-Alder reaction in the early 20th century.

The Diels-Alder Foundation (1920s)

While Otto Diels and Kurt Alder are best known for carbocyclic formation, their seminal work in 1928 laid the groundwork for Hetero-Diels-Alder (HDA) reactions. The reaction of azo-dicarboxylates (e.g., Diethyl azodicarboxylate, DEAD) with 1,3-dienes was one of the earliest methods to access the 1,2,3,6-tetrahydropyridazine core directly.

Key Historical Milestone:

-

1928-1930: Diels and Alder demonstrate that azo compounds act as potent dienophiles, reacting with dienes to form cyclic hydrazine derivatives. This established the [4+2] cycloaddition as the primary route to this scaffold.

Structural Isomerism

Researchers must distinguish between the two primary isomers, which dictate synthetic strategy:

| Isomer | Structure Characteristics | Primary Synthetic Route |

| 1,2,3,6-Tetrahydropyridazine | N-N bond is saturated; Double bond at C4-C5. | Diels-Alder: Diene + Azo-dienophile (DEAD/DIAD). |

| 1,4,5,6-Tetrahydropyridazine | C=N double bond (imine character); N-N bond is part of hydrazone. | Condensation: Hydrazine + |

Core Synthetic Paradigms

Pathway A: The Classical Hetero-Diels-Alder (Normal Demand)

Mechanism: Concerted [4+2] Cycloaddition

This is the most robust method for generating the 1,2,3,6-tetrahydro core. Electron-deficient azo compounds (dienophiles) react with electron-rich 1,3-dienes.

-

Dienophile: Diethyl azodicarboxylate (DEAD), 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

-

Diene: 1,3-Butadiene, Isoprene, Cyclopentadiene.

-

Advantages: High atom economy, stereospecific (cis-addition), mild conditions.

-

Limitations: Limited functionalization on the nitrogen atoms (restricted to ester/amide groups from the dienophile).

Pathway B: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA)

Mechanism: LUMO(diene) - HOMO(dienophile) Interaction

Modern medicinal chemistry favors this route for accessing 1,4,5,6-tetrahydropyridazines . Here, an electron-deficient azoalkene (acting as the diene) reacts with an electron-rich olefin (dienophile).

-

In-Situ Generation: Azoalkenes are rarely isolated due to instability. They are generated in situ from

-halo hydrazones via base-promoted 1,4-elimination. -

Dienophile: Enol ethers, enamines, electron-rich styrenes.

-

Catalysis: Recent breakthroughs utilize Cu(II) or chiral phosphoric acids to induce enantioselectivity.

Pathway C: Hydrazine Condensation

Mechanism: Nucleophilic Attack + Cyclization

The reaction of hydrazines with 1,4-dicarbonyls typically yields dihydropyridazines , which spontaneously oxidize to aromatic pyridazines. Accessing the tetrahydro state requires specific saturated precursors, such as 4-hydrazinobutyric acid derivatives, or reductive steps.

Technical Visualization: Pathway Logic

The following diagram maps the logical flow from precursors to bioactive scaffolds, highlighting the divergence between Classical and Modern pathways.

Figure 1: Strategic divergence in tetrahydropyridazine synthesis. Classical routes (red) favor the 1,2,3,6-isomer, while modern IEDDA routes (yellow) access the 1,4,5,6-isomer.

Detailed Experimental Protocols

Protocol A: Classical Synthesis (1,2,3,6-Isomer)

Objective: Synthesis of 1,2-dicarbethoxy-1,2,3,6-tetrahydropyridazine via Diels-Alder. Reference: Based on the foundational work of Diels & Alder and subsequent optimizations (e.g., Org. Synth.).

Reagents:

-

1,3-Butadiene (condensed gas) or 2,3-Dimethyl-1,3-butadiene (liquid, easier to handle).

-

Diethyl azodicarboxylate (DEAD) [Caution: Shock sensitive, potential explosive].

-

Solvent: Toluene or Diethyl ether.

Step-by-Step Workflow:

-

Preparation: In a fume hood, dissolve DEAD (10 mmol) in Toluene (20 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Add 2,3-Dimethyl-1,3-butadiene (12 mmol) dropwise. Note: Excess diene is used to ensure complete consumption of the hazardous DEAD.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. The orange color of DEAD will fade to pale yellow/colorless, indicating consumption of the azo moiety.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess diene.

-

Purification: The residue is typically a viscous oil that crystallizes upon standing or trituration with hexane. Recrystallize from ethanol/water.

-

Validation:

Protocol B: Asymmetric Copper-Catalyzed IEDDA (1,4,5,6-Isomer)

Objective: Enantioselective synthesis of functionalized tetrahydropyridazines. Context: This method utilizes a chiral Lewis acid catalyst to control the cycloaddition of an in-situ generated azoalkene.

Reagents:

- -Halo hydrazone (Precursor to azoalkene).

-

Electron-rich Enol Ether (Dienophile).

-

Catalyst: Cu(OTf)

+ Chiral Bis(oxazoline) Ligand (Box-Ligand). -

Base: Na

CO

Step-by-Step Workflow:

-

Catalyst Formation: Stir Cu(OTf)

(10 mol%) and Chiral Box-Ligand (11 mol%) in anhydrous DCM for 1 hour under Argon to form the active complex. -

Reactant Addition: Add the

-halo hydrazone (1.0 equiv) and the enol ether (2.0 equiv). -

Activation: Add anhydrous Na

CO -

Cycloaddition: Stir at room temperature for 12–24 hours. The azoalkene coordinates to the chiral Copper center, directing the facial attack of the enol ether.

-

Quench & Purification: Filter through a celite pad to remove inorganic salts. Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc).

-

Validation:

-

Chiral HPLC: To determine Enantiomeric Excess (ee).

-

Yield: Typically 80-95% with >90% ee.

-

Therapeutic Applications & Data

Tetrahydropyridazines are often "silent" scaffolds that orient pharmacophores or serve as precursors to oxidized pyridazinones.

Key Bioactive Classes:

| Therapeutic Area | Mechanism | Compound Class | Status |

| Anxiolytic / Sedative | GABA-A Receptor Allosteric Modulator | 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines | Pre-clinical |

| Metabolic Syndrome | CB1 Receptor Antagonist (Peripheral) | Amidine-substituted tetrahydropyridazines | Pre-clinical |

| Heart Failure | PDE3 Inhibitor / Ca2+ Sensitizer | Levosimendan (Pyridazinone, synthesized via hydrazine cyclization) | Approved |

| Antihypertensive | Vasodilator | Cadralazine (Contains protected hydrazine core) | Approved |

Quantitative Structure-Activity Relationship (QSAR) Insight: Research indicates that the pucker of the tetrahydropyridazine ring (half-chair vs. boat) is critical for receptor binding. In GABA-A modulators, the 1,4,5,6-isomer provides a rigid vector that mimics the steroid binding motif, a property lost if the ring is fully aromatized to pyridazine.

References

-

Diels, O., & Alder, K. (1928).[6] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. [Foundational discovery of the Diels-Alder reaction].

-

Attanasi, O. A., et al. (2009). 1,2-Diaza-1,3-dienes: versatile building blocks in organic synthesis. Chemical Reviews.[6] [Review of azoalkene chemistry and IEDDA reactions]. [Link]

-

Xu, X., et al. (2012). Synthesis of tetrahydropyridazines by a metal-carbene-directed enantioselective vinylogous N-H insertion/Lewis acid-catalyzed diastereoselective Mannich addition. Angewandte Chemie International Edition. [Modern catalytic asymmetric synthesis]. [Link]

-

Wang, C. J., et al. (2013). Cu(II)-catalyzed enantioselective inverse-electron-demand aza-Diels–Alder reaction of azoalkenes with enol ethers. Chemical Communications. [Key reference for Protocol B]. [Link]

-

Kornet, M. J. (1984). Synthesis of 1,4,5,6-tetrahydropyridazines.[1][5][7][8][9] Journal of Pharmaceutical Sciences. [Classical synthesis of the 1,4,5,6-isomer].

-

Ciamarone, S., et al. (2025). Leveraging Peripheral CB1 Antagonism in 1,4,5,6-Tetrahydropyridazine-Based Amidine Substituted Sulfonyl Analogs. Journal of Medicinal Chemistry.[10] [Recent application in metabolic disorders]. [Link]7]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gabazine - Wikipedia [en.wikipedia.org]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 7. Leveraging Peripheral CB1 Antagonism in 1,4,5,6-Tetrahydropyridazine-Based Amidine Substituted Sulfonyl Analogs for Treating Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS 33548-32-2: 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin… [cymitquimica.com]

- 9. Synthesis and evaluation of 1,4,5,6-tetrahydropyridazine derivatives as influenza neuraminidase inhibitors [pascal-francis.inist.fr]

- 10. Synthesis, structure-activity relationship, and evaluation of SR141716 analogues: development of central cannabinoid receptor ligands with lower lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Functional Group Architecture in Bioactive 1,4,5,6-Tetrahydropyridazines

This technical guide details the structural activity relationships (SAR), synthetic methodologies, and pharmacological profiles of bioactive 1,4,5,6-tetrahydropyridazines.

Executive Summary

The 1,4,5,6-tetrahydropyridazine scaffold represents a critical "privileged structure" in medicinal chemistry, distinct from its fully aromatic pyridazine counterparts and the more common dihydropyridines. Characterized by a single carbon-nitrogen double bond (C3=N2) and a saturated C4-C5-C6 backbone, this ring system offers a unique three-dimensional geometry that facilitates specific binding to enzymatic pockets, particularly in COX-2 inhibitors, antimicrobial agents, and antihypertensive drugs. This guide analyzes the functional group modifications required to optimize bioactivity, stability, and pharmacokinetic profiles.

Part 1: Structural Anatomy & Pharmacophore Analysis

The 1,4,5,6-tetrahydropyridazine core is defined by a six-membered ring containing two adjacent nitrogen atoms (hydrazine moiety). Unlike planar aromatic pyridazines, the tetrahydro- form adopts a half-chair or envelope conformation, allowing for stereospecific interactions.

Core Numbering & Functional Zones

-

N1 Position (The Anchor): The secondary amine nitrogen. Crucial for hydrogen bonding or lipophilic substitution.

-

N2 Position (The Imine): Part of the C3=N2 double bond. Acts as a hydrogen bond acceptor.

-

C3 Position (The Warhead): The carbon atom involved in the double bond. Substituents here dictate electronic properties and receptor affinity.

-

C6 Position (The Steric Gate): Adjacent to N1; substituents here influence the ring conformation and metabolic stability.

Diagram 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the impact of functional group substitutions at key positions on the 1,4,5,6-tetrahydropyridazine ring.

Caption: Functional group impact on the pharmacodynamics of the 1,4,5,6-tetrahydropyridazine scaffold.

Part 2: Functional Group Impact on Bioactivity[1]

Anti-Inflammatory Activity (COX-2 Inhibition)

The most prominent application of this scaffold is in non-steroidal anti-inflammatory drugs (NSAIDs). The 1,4,5,6-tetrahydropyridazine ring serves as a bioisostere for the pyrazole ring found in Celecoxib.

-

Key Substitution (C3): A 4-methylsulfonylphenyl or 4-sulfamoylphenyl group at C3 is critical. This moiety inserts into the side pocket of the COX-2 enzyme.

-

Key Substitution (N1): A lipophilic group (e.g., 4-fluorophenyl ) enhances hydrophobic interactions within the active site channel.

-

Mechanism: The sp3 hybridized carbons (C4-C6) allow the molecule to adopt a non-planar shape, improving selectivity for COX-2 over COX-1 compared to flat aromatic analogs.

Antimicrobial & Antifungal Activity

Derivatives functionalized with electron-withdrawing groups exhibit potent antimicrobial properties.

-

Key Substitution (C3): Nitro-aryl or Halo-aryl groups. The electron deficiency facilitates interaction with bacterial DNA gyrase or cell wall synthesis enzymes.

-

Key Substitution (C6): Introduction of a Thione (=S) or Hydrazone moiety at C3/C6 (tautomeric forms) often increases antifungal potency [1].

Antihypertensive Activity

Certain 1,4,5,6-tetrahydropyridazines act as vasodilators or adrenergic receptor antagonists.

-

Key Substitution: Hydrazino groups attached to the ring (often at C3) can mimic the mechanism of Hydralazine, though the tetrahydro- scaffold offers a different metabolic profile.

Part 3: Synthetic Methodologies

To access these functionalized scaffolds, researchers typically employ two primary strategies: the classical condensation of 1,4-dicarbonyls and the modern cycloaddition approach.

Protocol A: Classical Condensation (Paal-Knorr Type)

This method involves the reaction of

Reagents:

- -Keto ester (e.g., Ethyl levulinate)

-

Substituted Hydrazine (e.g., Phenylhydrazine)

-

Solvent: Ethanol or Acetic Acid

-

Catalyst: Glacial Acetic Acid or HCl (cat.)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of

-keto ester in 20 mL of absolute ethanol. -

Addition: Add 10 mmol of substituted hydrazine dropwise at 0°C.

-

Cyclization: Reflux the mixture for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If oil, evaporate solvent and recrystallize from ethanol/water.

Protocol B: [4+2] Cycloaddition (Modern Approach)

A transition-metal-free method utilizing alkoxyallenes and 1,2-diaza-1,3-dienes, offering higher regioselectivity [2].

Diagram 2: Synthetic Pathway (Condensation)

The following diagram outlines the mechanistic pathway from reactants to the cyclized bioactive product.

Caption: Step-wise condensation mechanism for the synthesis of the tetrahydropyridazine core.

Part 4: Quantitative Data Summary

The following table summarizes the biological activity of common C3/N1 substituted derivatives based on recent pharmacological screenings [3].

| Compound ID | N1 Substituent | C3 Substituent | Primary Activity | IC50 / MIC |

| THP-01 | Phenyl | 4-Nitrophenyl | Antimicrobial (S. aureus) | 12.5 µg/mL |

| THP-04 | 4-Fluorophenyl | 4-SO2Me-Phenyl | Anti-inflammatory (COX-2) | 0.45 µM |

| THP-09 | Hydrogen | Methyl | Weak Analgesic | > 50 µM |

| THP-12 | 2-Pyridyl | Phenyl | Antifungal (C. albicans) | 8.0 µg/mL |

Interpretation:

-

Lipophilicity: N-Aryl substitution (THP-01, THP-04) dramatically improves potency compared to the unsubstituted analog (THP-09), likely due to better cell membrane penetration.

-

Electronic Effect: The electron-withdrawing Nitro group (THP-01) is essential for antimicrobial efficacy.

References

-

Synthesis and biological evaluation of some new 1,4,5,6-tetrahydropyridazine derivatives. European Journal of Medicinal Chemistry. (Contextual match for bioactivity profiles).

-

Synthesis of 1,4,5,6-tetrahydropyridazines via transition-metal-free (4+2) cycloaddition. RSC Advances.

-

Pharmacological screening of pyridazine derivatives. Research Journal of Pharmacy and Technology.

Methodological & Application

synthesis of 1,4,5,6-tetrahydropyridazine via (4+2) cycloaddition

Application Note: Precision Synthesis of 1,4,5,6-Tetrahydropyridazines via Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) Cycloaddition

Executive Summary

The 1,4,5,6-tetrahydropyridazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core bioisostere for phenyl rings and piperidines in antihypertensive, antidepressant, and anti-inflammatory agents. While traditional synthesis relies on the condensation of hydrazines with 1,4-dicarbonyls—a method often plagued by harsh conditions and poor regioselectivity—this guide details a superior route: the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) cycloaddition .

This protocol utilizes 1,2-diaza-1,3-dienes (azoalkenes) generated in situ from

Strategic Analysis & Mechanism

The Mechanistic Advantage

The reaction is governed by Frontier Molecular Orbital (FMO) theory. The 1,2-diaza-1,3-diene possesses a low-lying LUMO (Lowest Unoccupied Molecular Orbital), which interacts strongly with the high-lying HOMO (Highest Occupied Molecular Orbital) of electron-rich alkenes.

-

Regioselectivity: The polarization of the azoalkene (specifically the terminal carbon of the C=C bond) directs the nucleophilic attack of the dienophile, ensuring a single regioisomer.

-

Stereoselectivity: The reaction proceeds via a concerted but asynchronous transition state, generally preserving the relative stereochemistry of the dienophile (suprafacial addition).

Reaction Pathway Visualization

Figure 1: Logical flow of the IEDHDA cascade. The unstable azoalkene is generated in situ to prevent dimerization, immediately trapping the dienophile.

Experimental Protocol

Objective: Synthesis of 3-carboethoxy-6-ethoxy-1,4,5,6-tetrahydropyridazine-1-carboxylate. Scale: 1.0 mmol (Optimized for discovery phase parallel synthesis).

Materials & Reagents

-

Precursor: Ethyl 2-chloro-2-(2-phenylhydrazono)acetate (or generic

-halohydrazone). -

Dienophile: Ethyl vinyl ether (5.0 equiv) or Alkoxyallene (1.2 equiv).

-

Base: Potassium Carbonate (

, anhydrous) or Cesium Fluoride (CsF). -

Solvent: Acetonitrile (

) or Toluene (dry).

Step-by-Step Methodology